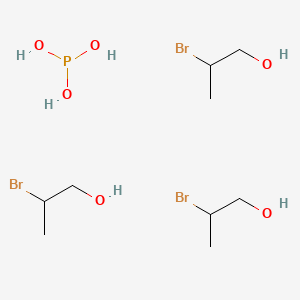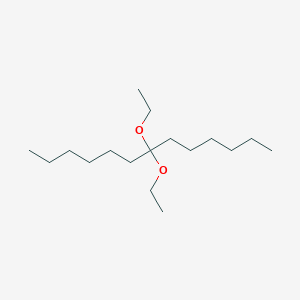
7,7-Diethoxytridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Diethoxytridecane is an organic compound with the molecular formula C15H32O2 It is a member of the ether family, characterized by the presence of two ethoxy groups attached to the seventh carbon of a tridecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diethoxytridecane typically involves the reaction of tridecane with ethanol in the presence of an acid catalyst. The process can be summarized as follows:
Starting Materials: Tridecane and ethanol.
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of solid acid catalysts can also be employed to enhance the reaction efficiency and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Diethoxytridecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7,7-Diethoxytridecane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 7,7-Diethoxytridecane exerts its effects is primarily through its interaction with cellular membranes and enzymes. The ethoxy groups can facilitate the compound’s incorporation into lipid bilayers, altering membrane fluidity and function. Additionally, the compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,1-Diethoxyethane: Another ether with similar structural features but a shorter carbon chain.
7,7-Diethoxyheptane: A compound with a similar structure but a shorter carbon chain.
Uniqueness: 7,7-Diethoxytridecane is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications that shorter-chain ethers may not be able to fulfill.
Eigenschaften
CAS-Nummer |
52162-26-2 |
|---|---|
Molekularformel |
C17H36O2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
7,7-diethoxytridecane |
InChI |
InChI=1S/C17H36O2/c1-5-9-11-13-15-17(18-7-3,19-8-4)16-14-12-10-6-2/h5-16H2,1-4H3 |
InChI-Schlüssel |
FFVVVJADZUCHSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


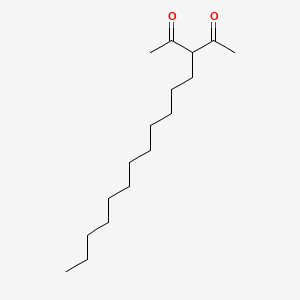
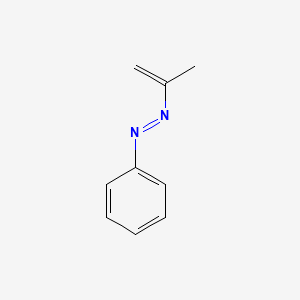
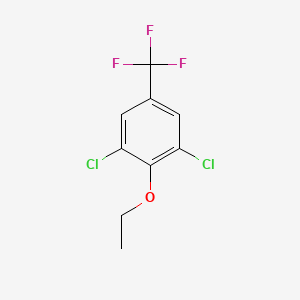

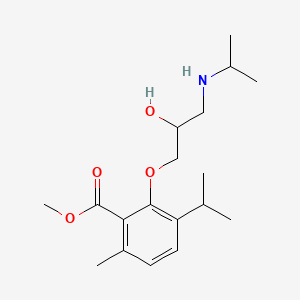
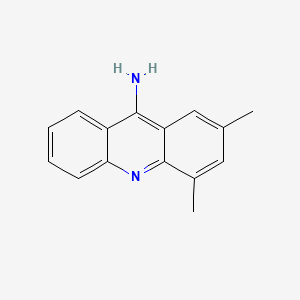

![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
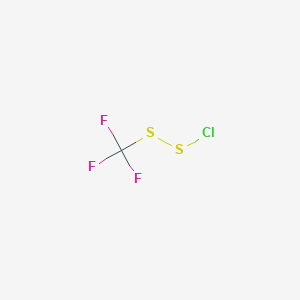
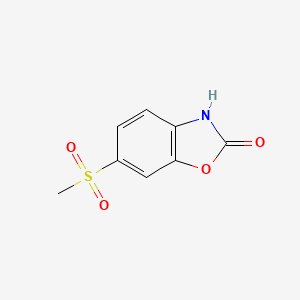
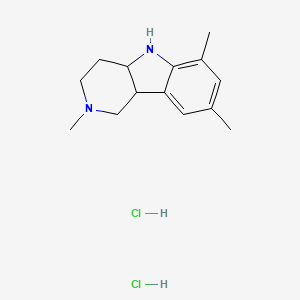
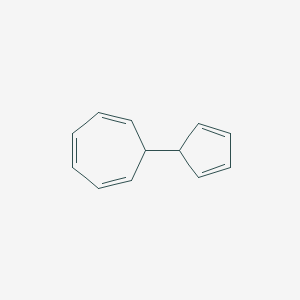
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
